1-[3-(trifluoromethyl)benzyl]-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N/c17-16(18,19)14-6-3-4-12(10-14)11-20-9-8-13-5-1-2-7-15(13)20/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVXJETZMZTCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indole Scaffold: a Privileged Framework in Chemical Biology and Medicinal Chemistry
The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. wikipedia.org It is widely recognized as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. nih.govresearchgate.net The prevalence of the indole nucleus in numerous natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores its fundamental role in biological processes. wikipedia.orgnih.gov
This natural occurrence has inspired extensive research into synthetic indole-based derivatives, leading to the development of a vast library of compounds with significant therapeutic potential. nih.govmdpi.com The structural versatility of the indole ring allows for substitutions at various positions, which can significantly modulate the molecule's biological and pharmacological properties. mdpi.com This adaptability has been exploited to design potent agents targeting a diverse array of biological pathways, including those involved in cancer, infectious diseases, inflammation, and neurodegenerative disorders. mdpi.comnih.gov Consequently, the indole scaffold is a validated and highly valued starting point for the design and discovery of new drug candidates. nih.gov
Significance of Trifluoromethylation in Modulating Molecular Properties for Research Applications
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a key strategy in modern medicinal chemistry to enhance the parent compound's properties. hovione.combohrium.com The trifluoromethyl group possesses unique electronic and steric characteristics that can profoundly influence a molecule's physicochemical and biological profile. mdpi.com
One of the most significant impacts of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, a common pathway for drug deactivation in the body. mdpi.com This increased stability can lead to improved pharmacokinetic profiles.
Furthermore, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can alter the acidity or basicity of nearby functional groups and influence binding interactions with biological targets. mdpi.comwikipedia.org It often enhances lipophilicity, which can improve a compound's ability to cross cellular membranes. mdpi.comresearchgate.net The steric bulk of the -CF3 group, which is larger than a methyl group, can also lead to improved binding affinity and selectivity for a specific biological target. mdpi.com For these reasons, the incorporation of a trifluoromethyl group is a widely used tactic to optimize lead compounds in drug discovery programs. mdpi.comresearchgate.net
Academic Research Rationale for Investigating 1 3 Trifluoromethyl Benzyl 1h Indole
Hypothesized Research Value Based on Structural Precedents
The hypothesized research value of this compound is built upon a foundation of well-documented structural precedents.
The N-Benzyl Indole Moiety: The attachment of a benzyl group to the nitrogen of the indole ring is a known modification that can impart significant biological activity. Studies on various 1-benzylindole derivatives have revealed activities such as antimicrobial and anticancer effects. researchgate.net This suggests that the N-benzyl substituent can serve as a key pharmacophoric element, orienting the molecule within a biological target's binding site.
The 3-(Trifluoromethyl)benzyl Moiety: The placement of a trifluoromethyl group on the benzyl ring, specifically at the meta-position, is a deliberate design choice. As previously discussed, the -CF3 group is a powerful modulator of molecular properties. mdpi.com Its presence is expected to enhance metabolic stability and lipophilicity. mdpi.comresearchgate.net This modification could potentially lead to a compound with improved characteristics for research applications, such as better cell permeability or a more favorable pharmacokinetic profile in exploratory studies. mdpi.com
The combination of these structural features in this compound creates a molecule with a distinct three-dimensional shape and electronic distribution. Research into this compound allows for the systematic exploration of structure-activity relationships. For instance, studies have investigated related structures like 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors. nih.gov The synthesis and biological evaluation of this compound contribute to a deeper understanding of how the interplay between the indole core, N-substitution, and trifluoromethylation influences interactions with biological systems.
Established and Novel Synthetic Pathways to this compound
The primary and most established route to this compound is the direct N-alkylation of the indole nucleus. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution on an appropriate benzyl electrophile.
The archetypal synthesis involves reacting indole with a strong base to form the indolide anion, which is then treated with 3-(trifluoromethyl)benzyl halide (e.g., bromide or chloride). Classical conditions often employ sodium hydride (NaH) as the base in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org Alternative robust procedures utilize potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), which has been shown to produce N-benzylindoles in high yields (85–89%). orgsyn.org Another common and effective system is the use of potassium carbonate (K2CO3) in DMF, particularly for N-benzylation of functionalized indoles such as indole-3-carbaldehyde. rsc.org
Novel approaches have sought to improve upon the safety and efficiency of this transformation. One such method involves the use of dibenzyl carbonate as the alkylating agent in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This approach circumvents the need for stoichiometric strong bases and hazardous alkyl halides. google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
A critical challenge in the N-alkylation of indoles is achieving high selectivity for N-alkylation over competing C3-alkylation. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
The nature of the counter-ion and the solvent polarity play a significant role. In general, polar aprotic solvents like DMF and DMSO favor N-alkylation by solvating the cation of the indolide salt, leaving a "naked" and highly nucleophilic nitrogen anion. rsc.org In contrast, less polar ethereal solvents can lead to poorer regioselectivity. rsc.org The choice of base is also crucial; while strong bases like NaH ensure complete deprotonation, they can sometimes lead to solubility issues. Weaker bases like K2CO3 are often sufficient and can offer a milder reaction profile. rsc.orgeasychair.org
Temperature is another key parameter. Higher reaction temperatures (e.g., 80 °C) have been shown to decisively favor the thermodynamically preferred N-alkylation product over the C3-alkylated isomer, leading to complete regioselectivity even in challenging cases. rsc.org The optimization of these factors is summarized in the table below.
| Parameter | Condition | Effect on N-Alkylation | Reference |
|---|---|---|---|
| Base | Strong bases (NaH, KOH) | Ensures complete deprotonation of indole N-H, promoting high reaction rates. | rsc.orgorgsyn.org |
| Weaker bases (K₂CO₃) | Offers milder conditions, often sufficient for high yields, especially with activated indoles. | rsc.orgeasychair.org | |
| Solvent | Polar aprotic (DMF, DMSO) | Favors N-alkylation by solvating the counter-ion, leading to a more reactive nitrogen anion. | rsc.orgorgsyn.org |
| Ethereal (THF, CPME) | May result in poorer regioselectivity and precipitation of the indole salt. | rsc.org | |
| Temperature | Elevated (e.g., 80 °C) | Significantly improves selectivity for the thermodynamically favored N-alkylation product. | rsc.org |
| Room Temperature | May be sufficient but can sometimes lead to mixtures of N- and C-alkylated products. | researchgate.net |
Strategies for Stereoselective Synthesis (if applicable)
For the parent compound this compound, stereoselective synthesis is not applicable as the molecule is achiral. However, this area becomes highly relevant when developing chiral analogs. Enantioselective N-alkylation strategies can be employed if a chiral center is introduced, for instance, by substitution at the benzylic carbon of the alkylating agent or through the use of a chiral indole precursor.
Palladium-catalyzed asymmetric allylic alkylation of indoles has been well-established and serves as a blueprint for developing analogous stereoselective benzylation methods. mdpi.com Such reactions typically involve a palladium precursor, a chiral ligand, and a suitable base to generate chiral N-alkylated indoles with high enantiomeric excess. mdpi.com The development of a direct catalytic asymmetric N-benzylation would represent a significant advance for accessing chiral derivatives of the title compound.
Development of Structural Analogs and Homologs of this compound for Academic Inquiry
The synthesis of structural analogs is essential for academic investigations into structure-activity relationships, reaction mechanism studies, and the development of molecular probes. Derivatization of this compound can be systematically approached by modifying the indole nucleus, varying substituents on the benzyl moiety, or incorporating isotopic labels.
Modification of the Indole Nucleus
The indole ring of this compound is amenable to a wide range of functionalization reactions, allowing for the synthesis of diverse analogs.
Functionalization at C3: The C3 position is the most nucleophilic carbon in the indole ring and is a prime site for electrophilic substitution. Analogs such as this compound-3-carbaldehyde have been synthesized, which can serve as a versatile handle for further transformations. chemspider.comscbt.com Halogenation, particularly iodination, at the C3 position provides a key intermediate for cross-coupling reactions. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been used in Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings to install a variety of aryl, alkynyl, and vinyl groups, demonstrating a powerful platform for diversification. mdpi.com
Functionalization at C2: While less reactive than C3, the C2 position can also be functionalized. For example, oxidation of the corresponding N-benzylated isatin precursor provides access to the this compound-2,3-dione analog. nih.gov
Other Positions: Modifications on the benzo portion of the indole nucleus (positions 4, 5, 6, and 7) are also synthetically accessible, typically by starting with a pre-functionalized indole before the N-alkylation step.
| Modification Site | Reaction Type | Example Product/Intermediate | Reference |
|---|---|---|---|
| C3 | Vilsmeier-Haack Formylation | This compound-3-carbaldehyde | chemspider.comscbt.com |
| C3 | Iodination | 3-Iodo-1-[3-(trifluoromethyl)benzyl]-1H-indole | mdpi.com |
| C3 | Suzuki, Heck, Sonogashira Coupling | 3-Aryl/Vinyl/Alkynyl substituted analogs | mdpi.com |
| C2/C3 | Oxidation | This compound-2,3-dione | nih.gov |
Incorporation of Isotopic Labels for Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying kinetic isotope effects, and tracing metabolic pathways. nih.gov Both the indole nucleus and the benzyl moiety of this compound can be selectively labeled.
Labeling the Indole Nucleus: Deuterium can be selectively incorporated onto the indole ring using several methods. Acid-catalyzed hydrogen-deuterium (H-D) exchange using deuterated acids (e.g., D2SO4 in CD3OD or CD3CO2D) can label various positions on the indole core. acs.orgnih.gov Metal-catalyzed approaches offer high regioselectivity; for instance, palladium catalysis can achieve deuteration at the C2 and C3 positions, while gold(I) catalysis can selectively label either the C3 position (for C3-unsubstituted indoles) or the C2 position (for C3-substituted indoles). acs.orgchemrxiv.org Furthermore, labeled reagents like N,N-dimethylformamide-d7 (DMF-d7) can be used to introduce a deuterated formyl group at C3. orgsyn.org
Labeling the Benzyl Moiety: The benzyl group can be isotopically labeled by synthesizing the 3-(trifluoromethyl)benzyl halide from a labeled precursor. For example, stereospecifically labeled benzyl alcohols (e.g., with deuterium or tritium at the benzylic position) can be synthesized chemoenzymatically and subsequently converted to the corresponding halide. nih.gov This allows for the introduction of labels like ²H (D), ³H (T), or ¹³C at the benzylic methylene (B1212753) bridge, which is crucial for studying mechanisms involving bond cleavage at this position.
These labeling strategies provide access to a suite of isotopologues valuable for detailed mechanistic and metabolic investigations.
Multicomponent Reaction Approaches in Indole Synthesis
The synthesis of the indole scaffold, a privileged structural motif in a vast array of pharmaceuticals and natural products, has been a subject of intense research. Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as powerful tools in organic synthesis. arkat-usa.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. arkat-usa.org While a direct multicomponent synthesis specifically targeting this compound is not extensively documented in dedicated studies, established MCRs for N-substituted indoles provide a highly plausible and efficient pathway to this and structurally related compounds.
One of the most prominent and adaptable methods is the Fischer indole synthesis, which can be executed in a multicomponent fashion. wikipedia.orgrsc.orgthermofisher.com This reaction traditionally involves the condensation of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com A modern variation of this classic transformation allows for a one-pot, three-component protocol that combines an aryl hydrazine, a ketone or aldehyde, and an alkylating agent to directly yield N-alkylated indoles. rsc.org
This three-component Fischer indolization–N-alkylation sequence offers a rapid and straightforward route to 1,2,3-trisubstituted indoles. rsc.org The process begins with the formation of a phenylhydrazone from the reaction of an aryl hydrazine and a carbonyl compound. Subsequent acid-catalyzed intramolecular cyclization, followed by elimination of ammonia, yields the indole core. wikipedia.orgmdpi.com In the one-pot multicomponent approach, the in situ generated indole is then directly N-alkylated. rsc.org
For the specific synthesis of this compound, this methodology could be hypothetically applied by utilizing phenylhydrazine, a suitable aldehyde or ketone (which would be subsequently removed or result in substitution at the 2 and/or 3 position), and 3-(trifluoromethyl)benzyl bromide as the alkylating agent. The reaction is typically rapid, often completed in under 30 minutes, and is amenable to a wide range of commercially available starting materials, allowing for the generation of diverse indole libraries. rsc.org
The table below illustrates the versatility of the three-component Fischer indolization–N-alkylation for the synthesis of various N-benzylated indoles, providing a framework for its application in the synthesis of this compound.
| Aryl Hydrazine | Ketone | Alkylating Agent | Product | Yield (%) |
| Phenylhydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethylindole | 85 |
| Phenylhydrazine HCl | Cyclohexanone | Benzyl bromide | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | 82 |
| 4-Methoxyphenylhydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-5-methoxy-2,3-dimethylindole | 75 |
| 1-Naphthylhydrazine HCl | Butanone | Benzyl bromide | 1-Benzyl-2,3-dimethylbenzo[g]indole | 78 |
This table presents data from analogous syntheses to illustrate the applicability of the multicomponent Fischer indolization–N-alkylation. Data sourced from literature. rsc.org
Another powerful multicomponent approach for the synthesis of complex indole-containing structures is the Ugi reaction. semanticscholar.orgnih.govresearchgate.net The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce an α-acetamido carboxamide derivative. semanticscholar.org While not a direct route to the parent this compound, variations of the Ugi reaction can be employed to synthesize highly functionalized indole derivatives. For instance, by using an indole-containing reactant, such as tryptophan or indole-N-carboxylic acids, diverse and complex molecules with an indole substructure can be assembled. semanticscholar.orgresearchgate.net A hypothetical Ugi-based approach to a derivative of the target compound could involve 3-(trifluoromethyl)benzylamine as the amine component.
While specific research on the advanced chemical derivatization of this compound is not extensively detailed, the reactivity of the N-benzylindole core is well-established. The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. nih.gov Further functionalization could include Vilsmeier-Haack formylation, acylation, or halogenation to introduce various substituents onto the indole ring. nih.govnih.gov Additionally, the benzyl group itself could potentially be modified, although this is less common. These post-synthesis modifications allow for the generation of a library of derivatives from the core this compound structure.
Mechanistic Investigations at the Molecular and Cellular Level for 1 3 Trifluoromethyl Benzyl 1h Indole
Elucidation of Intracellular Signaling Pathways Modulated by 1-[3-(Trifluoromethyl)benzyl]-1H-Indole
While direct studies on this compound are not prominent, the indole (B1671886) nucleus is a well-established pharmacophore known to interact with various signaling cascades.
One of the most significant pathways potentially modulated by indole-based compounds is the Transforming Growth Factor-β (TGF-β) signaling pathway . This pathway is crucial in regulating cell processes like proliferation, differentiation, and apoptosis. opnme.com Research has led to the discovery of potent, selective, and orally active inhibitors of the TGF-β type I receptor (also known as ALK5). opnme.com For instance, compounds with an indole core have been investigated as TβRII degraders, which in turn inhibits the downstream phosphorylation of SMAD proteins, key transducers of the TGF-β signal. nih.gov The inhibition of ALK5 kinase activity blocks the canonical SMAD2/3 signaling cascade, which is a therapeutic strategy for diseases like idiopathic pulmonary fibrosis and cancer. opnme.com
Another potential route of action is the modulation of inflammatory signaling pathways . The 1-benzylindole scaffold is a key feature in a class of inhibitors targeting cytosolic phospholipase A2α (cPLA2α). nih.gov This enzyme is responsible for releasing arachidonic acid from phospholipids, which is the rate-limiting step in the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes. nih.gov By inhibiting cPLA2α, 1-benzylindole derivatives can effectively suppress these inflammatory signaling molecules. nih.gov
Furthermore, indole itself acts as a signaling molecule in certain bacteria, where it binds to a receptor (AbiR) to control virulence, suggesting that indole derivatives could potentially interfere with bacterial quorum sensing pathways. nih.gov
Enzymatic Inhibition, Activation, and Modulation Studies (In Vitro)
The structural features of this compound suggest its potential as an enzyme inhibitor. In vitro studies on related compounds have identified several enzymatic targets.
Cytosolic Phospholipase A2α (cPLA2α): Systematic research on 1-benzylindole derivatives has demonstrated their potent inhibitory activity against cPLA2α. nih.gov The 1-benzyl group is a key structural component for this activity. While the specific target compound of this article has not been tested, related derivatives show inhibitory concentrations in the sub-micromolar range. nih.gov The table below presents data for related 1-benzylindole inhibitors to illustrate the potential of this chemical class. nih.gov
| Compound Name (Related Derivatives) | Structure | cPLA2α Inhibition IC₅₀ (µM) |
| 2,4-dichlorobenzyl-substituted 4-[2-(indol-3-ylmethylene)hydrazineyl]benzoic acid | Derivative with indole-3-hydrazine | Micromolar activity |
| 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivatives | 1-benzylindole with tetrazole and pentanoic acid at position 3 | Sub-micromolar activity |
Note: The data in this table is for structurally related compounds and not for this compound. It is presented to demonstrate the established potential of the 1-benzylindole scaffold as a cPLA2α inhibitor.
ALK5 Kinase: As mentioned previously, the TGF-β signaling pathway is a target for indole-like molecules. Potent inhibitors of ALK5 (TGFβRI) with IC₅₀ values in the nanomolar range have been developed. opnme.com One such inhibitor, BI-4659, potently inhibits ALK5 with an IC₅₀ of 19 nM in a biochemical assay. opnme.com The development of such compounds highlights the potential of the indole scaffold to fit within the ATP-binding pocket of kinases.
Neuronal Nitric Oxide Synthase (nNOS): The trifluoromethylphenyl group is a component of known enzyme inhibitors. For example, 1-[2-(trifluoromethyl)phenyl]imidazole is a potent inhibitor of neuronal nitric oxide synthase, an enzyme implicated in neurological conditions. ossila.com This suggests that the trifluoromethylbenzyl moiety of the target compound could contribute to interactions with enzymatic active sites.
Receptor Binding and Allosteric Modulation Studies (In Vitro)
The indole structure is capable of participating in various binding interactions with biological receptors.
TGF-β Receptor II (TβRII): In addition to inhibiting the kinase domain of the type I receptor, indole derivatives have been identified as novel degraders of the TGF-β receptor type II (TβRII). nih.gov Virtual screening campaigns have identified indole core structures that induce the degradation of TβRII, thereby inhibiting TGF-β/SMAD signaling without directly affecting the type I receptor. nih.gov This represents a distinct mechanism of receptor modulation compared to direct kinase inhibition.
Aryl Hydrocarbon Receptor (AhR): Indole and its various microbial metabolites are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). nih.gov AhR is a ligand-activated transcription factor that plays a role in regulating immune responses and maintaining gut barrier function. The ability of the indole nucleus to bind to AhR suggests a potential, though unverified, interaction for this compound.
TRPV1 Receptor: While structurally dissimilar, high-throughput screening has identified complex synthetic molecules, such as certain pyridinylpiperazine ureas, as high-affinity antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1). acs.org This demonstrates that diverse chemical scaffolds can be developed to target specific receptors, and the potential for this compound to interact with such receptors cannot be ruled out without experimental testing.
Ion Channel Modulation and Transporter Interaction Studies (In Vitro)
There is no direct evidence of this compound modulating ion channels or transporters. However, studies on related structural components provide a basis for hypothetical interactions.
Research on various alkaloids, including those with a benzylamine (B48309) structure (which bears resemblance to the benzyl (B1604629) group), has shown that these molecules can modulate the function of ion channels. nih.gov The proposed mechanism often involves altering the physical properties of the surrounding lipid membrane, such as its dipole potential and stiffness. nih.gov For example, benzylamines were found to increase the conductance and lifetime of gramicidin (B1672133) A channels, an effect attributed to the alteration of the membrane dipole potential. nih.gov It is plausible that this compound could exert similar membrane-mediated effects on ion channel function, but this remains speculative.
Macromolecular Interaction Profiling (e.g., Protein, DNA, RNA Binding)
The primary macromolecular interactions for this compound are predicted to be with proteins, specifically enzymes and receptors, as detailed in the sections above. There is currently no available literature suggesting that this compound or its close analogs interact directly with DNA or RNA.
The potential protein targets, based on studies of structurally related compounds, are summarized below.
| Potential Protein Target | Class | Basis for Interaction | Reference |
| Cytosolic Phospholipase A2α (cPLA2α) | Enzyme (Hydrolase) | The 1-benzylindole scaffold is a known inhibitor. | nih.gov |
| ALK5 (TGFβRI) | Enzyme (Kinase) | Indole-based structures are known potent inhibitors. | opnme.com |
| TGF-β Receptor II (TβRII) | Receptor | Indole derivatives have been identified as TβRII degraders. | nih.gov |
| Aryl Hydrocarbon Receptor (AhR) | Receptor (Transcription Factor) | Indole and its metabolites are known ligands. | nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) | Enzyme (Oxidoreductase) | The trifluoromethylphenyl moiety is present in known inhibitors. | ossila.com |
Biological Target Identification and Characterization in Non Clinical Systems for 1 3 Trifluoromethyl Benzyl 1h Indole
Identification of Primary Biological Targets
There is currently no publicly available scientific literature that identifies the primary biological targets of 1-[3-(trifluoromethyl)benzyl]-1H-indole. Studies on structurally related compounds containing the indole (B1671886) nucleus and the trifluoromethylbenzyl moiety suggest a wide range of potential interactions with biological systems. For instance, various indole derivatives have shown affinity for receptors, enzymes, and transporters involved in diverse physiological processes. However, without specific experimental data, any assignment of a primary biological target for this compound would be purely speculative.
Pharmacological Characterization of Target Engagement (In Vitro Assays)
Comprehensive pharmacological characterization through in vitro assays is a cornerstone of drug discovery, providing crucial insights into the interaction of a compound with its biological target.
Ligand Binding Assays and Affinity Determination
No data from ligand binding assays for this compound have been published. Such assays are essential for determining the binding affinity of a compound to its target, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Functional Assays in Cell Lines or Isolated Tissues
Similarly, there is a lack of published research on the functional activity of this compound in cell-based or tissue-based assays. These experiments are critical for understanding whether the compound acts as an agonist, antagonist, or inverse agonist at its target, and for quantifying its potency and efficacy.
Off-Target Profiling and Selectivity Assessment in Non-Clinical Models
The selectivity of a compound for its primary target over other biological molecules is a key determinant of its potential therapeutic window. Off-target profiling in non-clinical models is a standard procedure to identify potential unwanted interactions that could lead to adverse effects. At present, no off-target profiling or selectivity assessment data for this compound is available in the public domain.
Preclinical Translational Research and Efficacy Studies of 1 3 Trifluoromethyl Benzyl 1h Indole in Animal Models Mechanistic Focus
Investigation of 1-[3-(Trifluoromethyl)benzyl]-1H-Indole in Disease-Relevant Animal Models
Assessment of Efficacy on Specific Biological Endpoints (e.g., physiological, biochemical, behavioral)
No studies detailing the assessment of this compound's efficacy on any biological endpoints in animal models are available.
Correlation of Molecular Mechanisms with Phenotypic Outcomes in Animal Models
Without efficacy data, no correlation between molecular mechanisms and phenotypic outcomes can be established from existing research.
Pharmacodynamic Studies in Preclinical Species (Excluding Dose/Adverse Effects)
No pharmacodynamic studies detailing the interaction of this compound with biological targets in preclinical species have been published.
Advanced Analytical Methodologies for Research and Characterization of 1 3 Trifluoromethyl Benzyl 1h Indole
Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., High-Resolution NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of 1-[3-(trifluoromethyl)benzyl]-1H-indole and studying its non-covalent interactions. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.
High-Resolution Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, several types of NMR experiments are crucial.
¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. In a typical synthesis, the N-benzylation of indole (B1671886) with a substituted benzyl (B1604629) bromide is a key step. orgsyn.org The ¹H NMR spectrum of the final product would show characteristic signals for the aromatic protons on both the indole and benzyl rings, as well as a key singlet for the methylene (B1212753) (-CH₂-) bridge connecting the two ring systems. rsc.orgmdpi.com For instance, the methylene protons of the benzyl group in similar S-benzylated indole scaffolds have been observed at approximately 4.45 ppm. mdpi.com Protons on the trifluoromethyl-substituted ring would exhibit complex splitting patterns influenced by the strong electron-withdrawing nature of the -CF₃ group.
¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for the indole carbons, the benzyl carbons, the methylene bridge carbon, and the carbon of the trifluoromethyl group. The chemical shift of the methylene carbon, for example, helps confirm that alkylation occurred on the indole nitrogen. mdpi.com The quaternary carbon attached to the -CF₃ group is expected to appear as a quartet due to coupling with the fluorine atoms. rsc.org
¹⁹F NMR: As the compound contains a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterization. It would show a single, sharp signal, confirming the presence of the -CF₃ group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. In related trifluoromethyl-phenyl derivatives, this signal often appears around -63 ppm. rsc.org
| Structural Unit | Technique | Predicted Chemical Shift (ppm) | Reference/Comment |
|---|---|---|---|
| Benzylic Methylene (-CH₂-) | ¹H NMR | ~5.4-5.5 | Characteristic singlet for CH₂ group of benzyl substitution at indole. rsc.org |
| Benzylic Methylene (-CH₂-) | ¹³C NMR | ~35-50 | Confirms N-alkylation. Shift value depends on final structure. mdpi.com |
| Trifluoromethyl (-CF₃) | ¹⁹F NMR | ~ -63 | Typical range for a phenyl-CF₃ group. rsc.org |
| Indole and Benzene (B151609) Rings | ¹H NMR | ~7.0-8.0 | Complex multiplet region for aromatic protons. mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion, confirming that the correct product has been synthesized.
Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the molecule is ionized and fragmented. The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl group, the indole ring, and fragments corresponding to the loss of the trifluoromethyl group. The mass spectrum of the related compound 1-benzyl-3-(trifluoromethyl)benzene (B12449526) shows a molecular ion peak and fragments corresponding to the trifluoromethylbenzyl moiety. nih.gov
Chromatographic Methods for Purity Assessment and Metabolite Profiling (In Vitro/Animal)
Chromatographic techniques are essential for separating the target compound from impurities and for identifying its metabolic products.
Purity Assessment
The purity of a synthesized batch of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common method for this purpose.
Method: A sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column (e.g., C18) under high pressure. A gradient of solvents (e.g., water and acetonitrile) is used to elute the components based on their polarity.
Detection: A UV detector is typically used, monitoring at a wavelength where the indole or benzyl chromophores absorb strongly. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Validation: For a method to be considered reliable, it must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Aqueous component of the eluent. nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic component of the eluent. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of separation. |
| Detection | UV at ~220 nm or 280 nm | Monitors the elution of aromatic compounds. |
| Analysis Type | Gradient Elution | Allows for separation of compounds with a wide range of polarities. |
Metabolite Profiling (In Vitro/Animal)
Understanding how this compound is metabolized is crucial. Indole and its derivatives are known to be metabolized by gut microbiota and subsequently by host enzymes in the liver, such as cytochrome P450s. nih.govresearchgate.net
In Vitro Models: The compound can be incubated with liver microsomes, hepatocytes, or gut bacteria cultures to simulate metabolism. nih.govnih.gov
Animal Models: The compound can be administered to laboratory animals (e.g., rats), and samples of blood, urine, and feces are collected over time. researchgate.net
Analysis: Samples from both in vitro and in vivo studies are typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates potential metabolites chromatographically, and the mass spectrometer provides their molecular weights and fragmentation patterns, allowing for their identification. Common metabolic transformations for indole-containing compounds include hydroxylation of the aromatic rings and further conjugation (e.g., sulfation or glucuronidation). nih.gov
Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To quantify the binding of this compound to its biological target, sensitive biophysical techniques are employed. These methods provide critical data on binding affinity, kinetics, and thermodynamics without the need for labels.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time. springernature.commdpi.com
Principle: The target protein (ligand) is immobilized on a gold-plated sensor chip. A solution containing this compound (analyte) flows over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. researchgate.net
Data Obtained: By monitoring the binding over time (association) and then flowing a buffer without the analyte (dissociation), one can determine the kinetic rate constants: the association rate (kₐ) and the dissociation rate (kₑ). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is calculated as the ratio kₑ/kₐ.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions. wikipedia.orgnih.gov
Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. tainstruments.com A solution of this compound is titrated in small injections into a sample cell containing the target protein. A highly sensitive calorimeter measures the minute temperature changes that occur with each injection. harvard.edu
Data Obtained: A single ITC experiment can determine all the key thermodynamic parameters of the interaction:
Binding Affinity (Kₐ or Kₑ): How tightly the ligand binds to the target.
Stoichiometry (n): The ratio of ligand to protein in the complex (e.g., 1:1 or 2:1).
Enthalpy (ΔH): The heat change associated with the binding event.
Entropy (ΔS): The change in disorder of the system upon binding.
This complete thermodynamic profile is crucial for lead optimization, as it provides deep insight into the forces driving the binding interaction. tainstruments.comnih.gov While specific SPR or ITC data for this compound are not publicly available, these techniques represent the definitive methods for characterizing its binding profile with any putative biological target.
| Technique | Parameter | Description |
|---|---|---|
| Surface Plasmon Resonance (SPR) | kₐ (on-rate) | Rate of association between ligand and target. |
| kₑ (off-rate) | Rate of dissociation of the ligand-target complex. | |
| Kₑ (Dissociation Constant) | Measure of binding affinity (kₑ/kₐ). A smaller Kₑ means stronger binding. | |
| Isothermal Titration Calorimetry (ITC) | Kₑ (Dissociation Constant) | Measure of binding affinity. |
| n (Stoichiometry) | Molar ratio of the interacting molecules in the complex. | |
| ΔH (Enthalpy) | Heat released or absorbed upon binding. | |
| ΔS (Entropy) | Change in the system's disorder upon binding. |
Metabolic Fate and Stability Studies of 1 3 Trifluoromethyl Benzyl 1h Indole in Non Clinical Systems
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)
The initial evaluation of a compound's metabolic susceptibility is typically conducted using in vitro systems derived from preclinical species. These assays measure the rate at which the parent compound is eliminated by metabolic processes, providing key parameters such as intrinsic clearance (Clint) and half-life (T1/2). researchgate.net The primary systems used for this assessment are liver microsomes and hepatocytes. springernature.com
Liver microsomes are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. researchgate.net In a typical microsomal stability assay, 1-[3-(trifluoromethyl)benzyl]-1H-indole would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the essential cofactor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form). nih.gov The reaction is monitored over time, with samples taken at various intervals to quantify the remaining concentration of the parent compound, usually by high-performance liquid chromatography with mass spectrometry (HPLC-MS). springernature.comresearchgate.net Control incubations without NADPH are run in parallel to account for any non-CYP-mediated degradation. nih.gov
Hepatocytes, which are whole liver cells, offer a more comprehensive metabolic picture as they contain both Phase I and Phase II enzyme systems, as well as the necessary cofactors for both. springernature.comresearchgate.net Assays using cryopreserved or fresh hepatocytes involve incubating the test compound with a suspension of the cells. nih.gov This system can reveal a broader range of metabolic pathways, including conjugation reactions like glucuronidation, which are catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov
By evaluating the metabolic stability across different species, researchers can identify potential interspecies differences in metabolism, which is crucial for extrapolating non-clinical data to humans. A compound with high metabolic stability is likely to have lower clearance and a longer half-life in vivo, whereas a compound that is rapidly metabolized may struggle to achieve sufficient exposure levels. researchgate.net
Table 1: Typical Experimental Conditions for In Vitro Metabolic Stability Assays
| Parameter | Liver Microsomes Assay | Hepatocytes Assay |
|---|---|---|
| Test System | Pooled liver microsomes (human, rat, mouse) | Cryopreserved or fresh hepatocytes (human, rat, mouse) |
| Compound Concentration | Typically 1 µM | Typically 1 µM |
| Protein/Cell Density | 0.5 - 1.0 mg/mL | 0.5 - 1.0 x 10^6 viable cells/mL |
| Cofactor | NADPH regenerating system | Endogenous cofactors present |
| Incubation Temperature | 37°C | 37°C |
| Time Points | 0, 5, 15, 30, 60 minutes | 0, 15, 30, 60, 120 minutes |
| Analysis Method | LC-MS/MS | LC-MS/MS |
Identification and Structural Characterization of Metabolites in Preclinical Biological Matrices
Following the stability assessment, the next critical step is to identify the structures of the metabolites formed. This process, known as metabolite profiling or "met-ID," is performed on the samples generated during the in vitro incubations. The goal is to understand the specific biotransformations the parent compound undergoes. For this compound, several metabolic transformations are plausible based on its chemical structure.
The indole (B1671886) ring is susceptible to oxidation at various positions, a common metabolic pathway for indole-containing compounds. nih.gov Likewise, the benzyl (B1604629) group could undergo aromatic hydroxylation or oxidation of the methylene (B1212753) bridge. The trifluoromethyl group is generally resistant to metabolism but can influence the metabolic profile of the rest of the molecule. Cleavage of the bond between the indole nitrogen and the benzyl group is another potential metabolic route.
The primary analytical technique for metabolite identification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in determining the elemental composition of potential metabolites. researchgate.net By comparing the mass spectra of the parent compound and its metabolites, researchers can deduce the nature of the biotransformation (e.g., an increase of 16 Da suggests the addition of an oxygen atom, i.e., hydroxylation).
Table 2: Potential Metabolic Biotransformations of this compound and Methods for Characterization
| Potential Biotransformation | Description | Analytical Approach |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole or benzyl ring. | LC-MS/MS analysis to detect a mass shift of +16 Da. |
| N-Dealkylation | Cleavage of the benzyl group from the indole nitrogen. | Detection of the resulting 1H-indole core. |
| Oxidation | Oxidation of the methylene bridge to a ketone. | LC-MS/MS analysis to detect a mass shift of +14 Da. |
| Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite. | Detection of a mass shift of +176 Da from the phase I metabolite. |
Enzymatic Pathways Involved in this compound Metabolism
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: The Cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism. nih.gov These enzymes catalyze oxidative reactions, such as the hydroxylations predicted for this compound. To determine which CYP isoforms are involved (a process called reaction phenotyping), several approaches can be used. One method involves incubating the compound with a panel of recombinant human CYP enzymes expressed in a cellular system. nih.gov Another approach uses chemical inhibitors that are specific for certain CYP isoforms in human liver microsome incubations. criver.com A reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that particular CYP isoform.
Phase II Metabolism: If Phase I metabolism generates a functional group like a hydroxyl group, the metabolite can undergo Phase II conjugation to increase its water solubility and facilitate excretion. nih.gov The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). criver.com Similar to CYP phenotyping, the specific UGT isoforms involved can be identified using panels of recombinant UGT enzymes or through specific chemical inhibitors. criver.comresearchgate.net UGTs are primarily located in the liver but are also present in other tissues like the gastrointestinal tract, which can contribute to first-pass metabolism for orally administered drugs. criver.comxenotech.com
Understanding the enzymatic pathways allows for a more profound assessment of the compound's disposition. For instance, if this compound is found to be metabolized primarily by a single, highly polymorphic CYP enzyme, its pharmacokinetics could vary significantly among individuals.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of 1 3 Trifluoromethyl Benzyl 1h Indole and Its Analogs
Systematic SAR Studies to Optimize Biological Activity and Selectivity
Systematic modifications of the 1-benzyl-1H-indole scaffold have been explored to optimize biological activities, particularly as anticancer agents. These studies provide valuable insights into the role of various substituents on both the benzyl (B1604629) and indole (B1671886) moieties.
Substitutions on the Benzyl Ring:
The nature and position of substituents on the N-benzyl ring play a crucial role in modulating the biological activity of 1-benzyl-1H-indole analogs. In a study focused on 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs, various substitutions on the benzyl ring were evaluated for their anti-proliferative activity against a panel of human tumor cell lines. nih.gov The findings from this study are summarized in the table below.
The data indicates that both electron-donating and electron-withdrawing groups at the para-position of the benzyl ring can lead to potent anti-proliferative activity. For instance, the 4-methoxybenzyl analog (3d ) was identified as a highly potent compound against ovarian and breast cancer cell lines. nih.gov Similarly, analogs with a 4-methyl group (3c ) and a 4-fluoro group (3g ) also demonstrated significant potency. nih.gov The 4-chloro-N-benzyl analog (3f ) was particularly effective against a renal cancer cell line. nih.gov
In another study on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogs, substitutions on the 1-N-benzyl group were investigated for their inhibitory activity against HIF-1 transcriptional activity. nih.gov It was observed that fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in enhanced inhibitory activity. nih.gov Conversely, the introduction of a trifluoromethyl group at either the ortho or para position led to a decrease in activity. nih.gov This finding is particularly relevant to the title compound, which features a trifluoromethyl group at the meta-position. While direct data for the meta-position was not provided in this specific study, the reduced activity with ortho and para trifluoromethyl groups suggests that the electronic and steric properties of the CF3 group can have a significant impact on biological activity.
Substitutions on the Indole Ring:
Modifications on the indole ring itself have also been shown to influence the activity of 1-benzyl-1H-indole derivatives. For example, in a series of 1-benzyl-5-bromoindolin-2-one derivatives developed as anticancer agents, the presence of the 5-bromo substituent was a key feature. nih.gov These compounds, when further substituted at the 3-position with a hydrazone-linked 4-arylthiazole moiety, exhibited potent anticancer activity against breast cancer cell lines and inhibitory activity against VEGFR-2. nih.gov
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule to interact with a specific biological target. dovepress.com For indole-based anticancer agents, several key pharmacophoric features have been identified. nih.gov
Based on the analysis of various active 1-benzyl-1H-indole analogs, a general pharmacophore model can be proposed. The key features often include:
Aromatic/Hydrophobic Regions: The indole ring itself and the attached benzyl group provide significant aromatic and hydrophobic surfaces that can engage in π-π stacking and hydrophobic interactions with the target protein. mdpi.com The trifluoromethyl group on the benzyl ring of the title compound further enhances hydrophobicity.
Electron-Withdrawing/Donating Features: As seen in the SAR studies, substituents on the benzyl ring that are electron-withdrawing (e.g., fluoro, chloro, trifluoromethyl) or electron-donating (e.g., methoxy, methyl) can significantly modulate activity, suggesting the importance of electronic interactions in the binding pocket. nih.govnih.gov
In the context of VEGFR-2 inhibitors, for instance, the 1H-indole moiety is known to occupy the hinge region of the enzyme's active site. mdpi.com The presence of an amide moiety in some indole derivatives acts as a key pharmacophore that binds to the DFG motif region. mdpi.com While 1-[3-(trifluoromethyl)benzyl]-1H-indole lacks an amide group, the principle of targeting specific regions within the kinase domain through hydrophobic and aromatic interactions remains relevant.
Correlation of Structural Modifications with Molecular Mechanism and Biological Outcome
The structural modifications of 1-benzyl-1H-indole analogs have been correlated with various molecular mechanisms, leading to their observed biological outcomes, primarily as anticancer agents.
Another important mechanism of action for indole derivatives is the inhibition of tubulin polymerization . nih.gov Many indole-based compounds have been shown to bind to the colchicine (B1669291) binding site of tubulin, leading to a disruption of the microtubule network, cell cycle arrest, and ultimately apoptosis. nih.gov The substitution pattern on the indole and any attached aromatic rings is critical for this activity. While a direct link for this compound to tubulin inhibition is not established from the provided search results, it represents a plausible mechanism given the activities of other indole derivatives.
Furthermore, some N-benzyl indole-barbituric acid hybrid molecules have been identified as potent inhibitors of DNA repair and replication stress response polymerases. nih.gov This suggests that 1-benzyl-indole scaffolds can be directed towards various intracellular targets depending on the other functional groups present in the molecule.
The biological outcome is a direct consequence of these molecular interactions. For instance, the inhibition of VEGFR-2 by 1-benzyl-indole analogs leads to the suppression of angiogenesis, a critical process for tumor growth and metastasis, resulting in an anti-proliferative effect. nih.gov Similarly, the disruption of microtubule dynamics through tubulin inhibition leads to mitotic catastrophe and cancer cell death. nih.gov The specific biological outcome of this compound would depend on its primary molecular target(s), which warrants further investigation.
Future Research Directions and Unexplored Academic Avenues for 1 3 Trifluoromethyl Benzyl 1h Indole
Exploration of Synergistic Effects in Multi-Component Research Systems (In Vitro/Preclinical)
A significant frontier in drug discovery is the use of combination therapies to enhance efficacy and overcome resistance. Indole (B1671886) derivatives have shown promise in this area; for instance, 1-benzyl-indole-3-carbinol, a related compound, acts synergistically with tamoxifen (B1202) in breast cancer cells. nih.gov Future research could systematically explore the synergistic potential of 1-[3-(trifluoromethyl)benzyl]-1H-indole with established therapeutic agents.
Preclinical and in vitro studies could be designed to investigate combinations with conventional chemotherapeutics, targeted therapies, or anti-inflammatory drugs. The rationale is that this compound might modulate pathways that sensitize cells to the action of another drug. For example, if the compound induces cell cycle arrest, combining it with a DNA-damaging agent could lead to enhanced apoptosis. nih.govnih.gov Similarly, its combination with anti-inflammatory agents could be explored in models of chronic inflammatory diseases.
Table 1: Proposed In Vitro Combination Studies
| Therapeutic Area | Combination Agent | Rationale for Synergy | Potential Model System |
|---|---|---|---|
| Oncology | Paclitaxel | Indoles can inhibit tubulin polymerization, potentially enhancing the effect of microtubule-stabilizing agents. nih.gov | A549 (Lung Cancer) or MCF-7 (Breast Cancer) cell lines. nih.govmdpi.com |
| Oncology | Vemurafenib (BRAF Inhibitor) | A related indole derivative showed strong anti-proliferative effects in combination with Vemurafenib in melanoma cells. nih.gov | BRAF-mutant melanoma cell lines. |
| Inflammation | Celecoxib (COX-2 Inhibitor) | Indole derivatives can possess intrinsic anti-inflammatory properties, which may complement the action of COX-2 inhibitors. mdpi.com | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. |
These multi-component systems would be crucial for uncovering novel therapeutic strategies and expanding the utility of this promising indole derivative.
Identification of Novel Biological Targets or Pathways
The structural versatility of indole derivatives allows them to interact with a wide array of biological targets, including protein kinases, tubulin, and G-protein coupled receptors. mdpi.comnih.gov While the precise targets of this compound are unknown, its structure suggests several plausible and unexplored pathways for investigation.
Future research should focus on unbiased screening approaches, such as proteomic profiling or chemical proteomics, to identify its direct binding partners. Given that similar N-benzyl indole structures can inhibit Wnt/β-catenin signaling or act as antagonists for receptors like the prostaglandin (B15479496) E receptor EP4, these pathways represent logical starting points. nih.govnih.gov The presence of the 3-(trifluoromethyl)benzyl group, a moiety found in inhibitors of enzymes like co-activator associated arginine methyltransferase 1 (CARM1), suggests that epigenetic modifiers could also be a novel target class for this compound. nih.gov
Table 2: Potential Unexplored Biological Targets | Target Class | Specific Example | Rationale / Investigative Approach | | --- | --- | --- | | Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Many indoles arrest the cell cycle; kinase assays could reveal specific CDK inhibition. nih.govmdpi.com | In vitro kinase activity assays followed by Western blot for downstream targets. | | Epigenetic Modifiers | Histone Deacetylases (HDACs) | The indole scaffold is present in some HDAC inhibitors. mdpi.com | Cellular thermal shift assay (CETSA) to confirm target engagement. | | GPCRs | Prostaglandin E Receptor 4 (EP4) | A structurally similar N-benzyl indole is a potent EP4 antagonist for inflammatory pain. nih.gov | Radioligand binding assays or functional assays measuring cAMP levels. | | Quorum Sensing | LasR/RhlR | Indole derivatives can act as quorum sensing inhibitors in bacteria like P. aeruginosa. nih.gov | Reporter gene assays in bacterial strains. |
Elucidating the molecular targets is essential for understanding the compound's mechanism of action and guiding its development as a therapeutic agent or research tool.
Application of this compound as a Chemical Biology Tool or Probe
A chemical probe is a small molecule used to study biological systems by selectively modulating the function of a specific protein or pathway. The properties of this compound make it an attractive scaffold for developing such tools. The trifluoromethyl group can enhance probe stability and detection, and recent studies have shown that a benzylic trifluoromethyl group can accelerate the activation of fluorescent probes. biorxiv.orgnih.gov
To be used as a probe, the parent compound would require modification, for example, by introducing a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling of a target protein. The core structure would serve as the recognition element. If a specific target is identified (as per section 10.2), a derivative could be synthesized to create a highly selective probe for studying that target's function in living cells.
Table 3: Potential Designs for Chemical Probes
| Probe Type | Proposed Modification | Application |
|---|---|---|
| Affinity-Based Probe | Addition of a biotin (B1667282) tag via a linker at the C-3 position of the indole. | Pulldown assays from cell lysates to identify binding partners. |
| Fluorescent Probe | Conjugation to a fluorophore (e.g., resorufin (B1680543) or a coumarin). | Live-cell imaging to visualize the subcellular localization of the compound or its target. biorxiv.org |
Developing this compound into a chemical probe could provide invaluable tools for dissecting complex biological processes.
Development of Advanced Methodologies for Studying the Compound's Interactions and Fate
Understanding how a compound interacts with its biological targets and how it is metabolized and distributed is critical. Future research can leverage advanced analytical and computational methodologies to study this compound in detail.
Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can predict binding modes and structural properties, guiding rational drug design. nih.govmdpi.com Experimentally, advanced spectroscopic techniques can provide deep insights. For instance, 2D NMR methods (COSY, HMQC) can confirm structural assignments of the compound and its metabolites, while time-resolved infrared spectroscopy could be used to study the kinetics of its interaction with a target protein. mdpi.comacs.org Combining these methods would provide a comprehensive understanding of the compound's physicochemical and biological behavior.
Table 4: Advanced Methodologies for Characterization
| Methodology | Purpose | Expected Outcome |
|---|---|---|
| Molecular Dynamics Simulation | To model the binding of the compound to a hypothesized target protein (e.g., a kinase domain). | Prediction of key binding site residues and estimation of binding free energy. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | To identify and quantify metabolites in in vitro (e.g., liver microsomes) and in vivo systems. | Elucidation of metabolic pathways (e.g., hydroxylation, demethylation). |
| Isothermal Titration Calorimetry (ITC) | To directly measure the thermodynamics of the compound binding to a purified target protein. | Determination of binding affinity (Kd), stoichiometry, and enthalpy/entropy changes. |
The application of these state-of-the-art techniques will be essential to fully characterize this compound and unlock its full potential in chemical biology and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[3-(trifluoromethyl)benzyl]-1H-indole?
- Methodology : The compound is typically synthesized via electrophilic substitution using 1H-indole and (3-(trifluoromethyl)phenyl)methanol. The reaction employs acid catalysis (e.g., acetic acid or iodine) under reflux conditions. Purification is achieved via flash chromatography (e.g., cyclohexane/EtOAc 9:1), yielding >70% purity. Characterization involves H NMR (confirming benzyl proton singlet at δ ~4.2 ppm) and HRMS (expected [M+H] at m/z 276.0995) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Key steps include:
- NMR Analysis : H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and the benzyl CH group (δ ~4.2 ppm). C NMR confirms the trifluoromethyl carbon at δ ~125 ppm (q, = 270 Hz).
- HRMS : Matches calculated and observed [M+H] values (Δ < 1 ppm).
- Chromatography : TLC or HPLC ensures purity (>95%) .
Q. What safety protocols are critical during the synthesis of trifluoromethyl-substituted indoles?
- Methodology :
- Use fume hoods to handle volatile reagents (e.g., trifluoromethylbenzyl alcohols).
- Avoid exposure to iodine catalysts; employ personal protective equipment (PPE).
- Follow waste disposal guidelines for halogenated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in the synthesis of this compound?
- Methodology : Systematic optimization using Design of Experiments (DoE):
- Catalyst Screening : Iodine (10 mol%) in MeCN at 40°C achieves 98% yield (vs. 51% at room temperature) .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance electrophilic substitution.
- Temperature : Elevated temperatures (40–80°C) reduce reaction time (5 h vs. 24 h) without compromising yield .
- Data Table :
| Catalyst | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| I | 40 | 5 | 98 |
| FeCl | 40 | 12 | 67 |
Q. How can discrepancies in H NMR data for structurally similar indole derivatives be resolved?
- Methodology :
- Deuterated Solvent Effects : Use CDCl for consistent chemical shifts.
- Impurity Analysis : Check for residual solvents (e.g., EtOAc at δ 1.2 ppm) via H NMR.
- Cross-Validation : Compare with literature data for analogous compounds (e.g., 3-(4-fluorobenzyl)-1H-indole, δ 4.15 ppm for CH) .
Q. What strategies are employed to study the structure-activity relationship (SAR) of trifluoromethyl-substituted indoles?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., halogens, methoxy) on the benzyl ring.
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition) using IC measurements.
- Computational Modeling : DFT calculations predict electronic effects of the trifluoromethyl group on binding affinity .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Determines dihedral angles between indole and benzyl rings (typically 60–80°).
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···π, F···H contacts) influencing packing .
Data Contradiction and Analysis
Q. How to address inconsistent yields reported for iodine-catalyzed indole benzylation?
- Methodology :
- Reagent Purity : Ensure anhydrous MeCN and fresh iodine.
- Moisture Sensitivity : Use molecular sieves to exclude water, which deactivates the catalyst.
- Reproducibility : Repeat reactions ≥3 times; statistical analysis (e.g., ANOVA) identifies outliers .
Q. Why do trifluoromethyl-substituted indoles exhibit variable stability in long-term storage?
- Methodology :
- Degradation Pathways : Hydrolysis of the trifluoromethyl group under humid conditions.
- Stability Testing : Accelerated aging studies (40°C/75% RH) with HPLC monitoring.
- Storage Recommendations : Argon atmosphere and desiccants (e.g., silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
